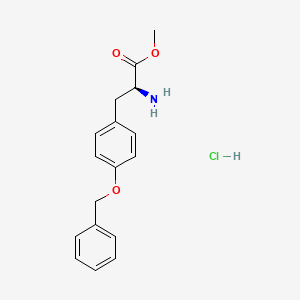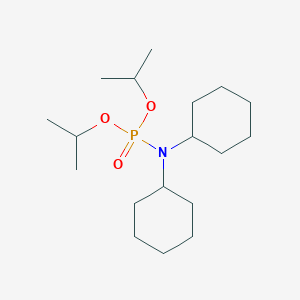![molecular formula C14H26N2O3 B2552437 tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2095410-40-3](/img/structure/B2552437.png)
tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Utility in Organic Chemistry Tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate serves as a versatile reagent in the synthesis of complex organic molecules. It is instrumental in the introduction of Boc protecting groups to amines, facilitating the preparation of N-Boc-amino acids and their esters. This compound offers an advantage over traditional reagents due to its solid state, improved stability, and ease of handling, making it a superior alternative for the synthesis of protected amino acids without racemization (Rao et al., 2017).
Facilitating Spirocyclic Compound Synthesis It also plays a crucial role in the synthesis of spirocyclic compounds. Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the compound's utility in accessing chemical spaces complementary to piperidine ring systems and enabling further selective derivatization on azetidine and cyclobutane rings (Meyers et al., 2009).
Application in Spirocyclic Derivative Synthesis for Antibacterial Agents Exploration of spirocyclic derivatives, including those based on the this compound framework, has led to the development of new antibacterial agents. These efforts have synthesized derivatives of ciprofloxacin, aiming to expand the activity spectrum against specific bacterial strains, demonstrating the compound's relevance in medicinal chemistry and drug development (Lukin et al., 2022).
Contribution to Stereochemistry and Enantioselective Synthesis The compound's structural framework is integral to the enantioselective synthesis of complex molecules, such as in the preparation of optically active lactones via electrocatalytic oxidation. These methodologies underscore the importance of spirocyclic compounds in achieving high enantiopurity and efficiency in synthetic organic chemistry, furthering our ability to construct molecules with precise stereochemical control (Kashiwagi et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(15)8-14(10-16)4-6-18-7-5-14/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTHUCDJLPHZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2(C1)CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
![2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline](/img/structure/B2552356.png)
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)


![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate](/img/structure/B2552361.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2552370.png)
![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)



